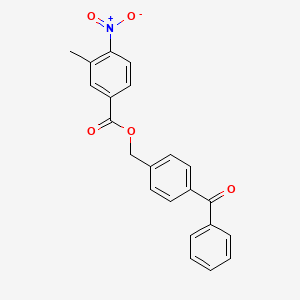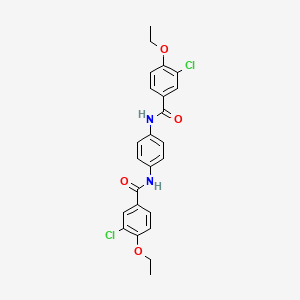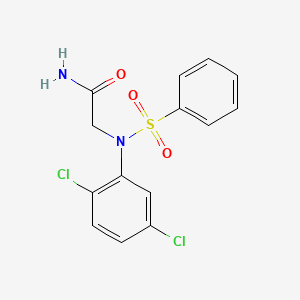![molecular formula C23H19ClN2O5S B3609131 4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate](/img/structure/B3609131.png)
4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate
Vue d'ensemble
Description
4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate, also known as CNB-001, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site-specific N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to have neuroprotective effects in various preclinical models of neurological disorders.
Mécanisme D'action
4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate acts as a glycine site-specific NMDA receptor antagonist, which means that it selectively blocks the activity of NMDA receptors that are activated by the neurotransmitter glycine. This leads to a reduction in the influx of calcium ions into the neurons, which is a major contributor to neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models of neurological disorders. It reduces the production of reactive oxygen species, inhibits the activation of pro-inflammatory cytokines, and enhances the activity of antioxidant enzymes. It also improves cerebral blood flow and reduces the formation of edema in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate is its ability to selectively target the glycine site of NMDA receptors, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate. One of the potential applications is in the treatment of traumatic brain injury, where it has shown promising results in preclinical models. Another potential application is in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. Further research is needed to explore the potential of this compound in these and other neurological disorders. Additionally, the development of novel formulations and delivery methods can improve the solubility and bioavailability of this compound, which can expand its potential applications.
Applications De Recherche Scientifique
4-[(2-chloro-4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate has been extensively studied for its potential therapeutic applications in various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to have neuroprotective effects by reducing the excitotoxicity and oxidative stress that contribute to neuronal damage in these conditions.
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)sulfanylphenyl]methyl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5S/c24-20-13-18(26(29)30)8-11-21(20)32-19-9-6-17(7-10-19)15-31-23(28)14-25-22(27)12-16-4-2-1-3-5-16/h1-11,13H,12,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRGVLFHTZWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3609058.png)
![[4-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609063.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trimethylphenoxy)acetamide](/img/structure/B3609079.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3609089.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3609096.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B3609102.png)
![dimethyl 4-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3609125.png)
![2-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3609133.png)

![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3609141.png)